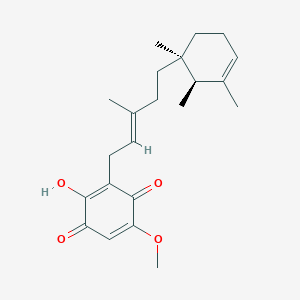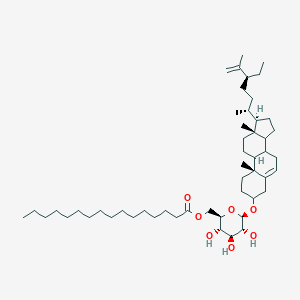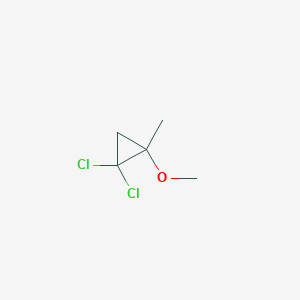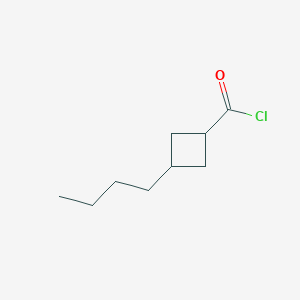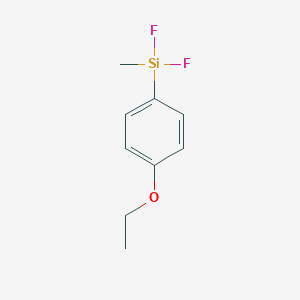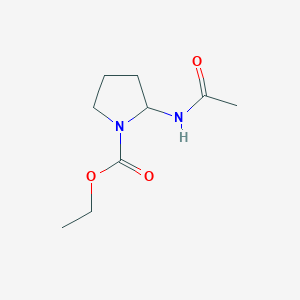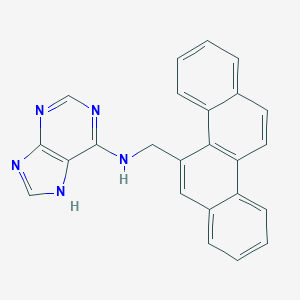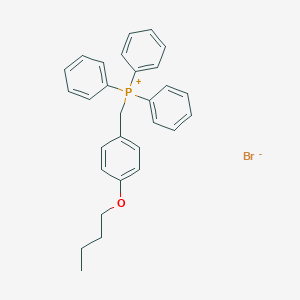
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is also known as nelarabine and is a prodrug that is converted to its active form, 9-beta-D-arabinofuranosylguanine (ara-G), in vivo. In
Mecanismo De Acción
Nelarabine is converted to its active form, ara-G, in vivo. Ara-G is incorporated into DNA during replication, leading to DNA chain termination and inhibition of cell proliferation. Additionally, ara-G is phosphorylated by deoxycytidine kinase, leading to the formation of ara-G triphosphate, which inhibits ribonucleotide reductase and deoxyribonucleotide synthesis.
Efectos Bioquímicos Y Fisiológicos
Nelarabine has been shown to have cytotoxic effects on T-ALL and T-LBL cells in vitro and in vivo. It has also been shown to induce apoptosis in these cells. In addition, nelarabine has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nelarabine in lab experiments is its specificity for T-cell malignancies. This allows for more targeted treatment and reduces the risk of off-target effects. However, one limitation is that nelarabine may not be effective in all cases of T-cell malignancies, and resistance to the drug can develop over time.
Direcciones Futuras
Future research on nelarabine could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, research could focus on the use of nelarabine in the treatment of other types of cancer, such as solid tumors. Finally, research could explore the potential use of nelarabine in the treatment of autoimmune diseases.
In conclusion, nelarabine is a synthetic nucleoside analogue that has shown promise in the treatment of T-cell malignancies. Its specificity for these types of cancers makes it a valuable tool for lab experiments and potential clinical use. Further research is needed to fully understand its mechanism of action and to develop more effective treatment strategies.
Métodos De Síntesis
Nelarabine is synthesized from 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl chloride, which is reacted with 4-amino-2(1H)-pyrimidinone in the presence of a base. The resulting intermediate is then treated with ethyl iodide to form nelarabine.
Aplicaciones Científicas De Investigación
Nelarabine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). It has also been studied in the treatment of other hematological malignancies, such as Hodgkin's lymphoma and non-Hodgkin's lymphoma.
Propiedades
Número CAS |
119410-83-2 |
|---|---|
Nombre del producto |
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride |
Fórmula molecular |
C11H18ClN3O4 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4S,5R)-3-ethyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-2-6-9(16)7(5-15)18-10(6)14-4-3-8(12)13-11(14)17;/h3-4,6-7,9-10,15-16H,2,5H2,1H3,(H2,12,13,17);1H/t6-,7+,9-,10+;/m0./s1 |
Clave InChI |
SCHVLFOXONZAOB-SQIYYMKWSA-N |
SMILES isomérico |
CC[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.Cl |
SMILES |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
SMILES canónico |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
Sinónimos |
2'-deoxy-2'-C-ethylcytidine 2'-deoxy-2'-ethylcytidine 2'-ethyl-2'-deoxycytidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



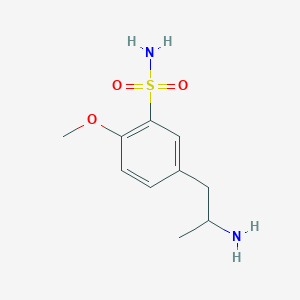
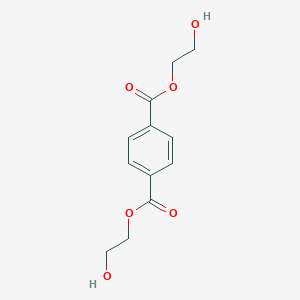
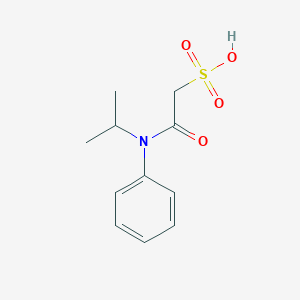
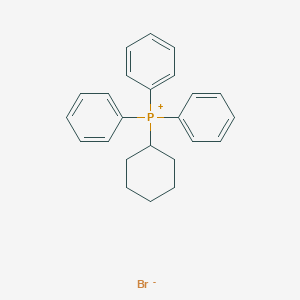
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
